Mutant vs. Wild-Type ME1 Peptide: T-Cell Recognition Specificity (>50,000-Fold Discrimination)
The FLDEFMEGV (A8G mutant) peptide is recognized by CTL clone 110 with a half-maximal lysis concentration of 0.2 nM, whereas the wild-type peptide FLDEFMEAV elicits no detectable recognition even at 10 μM (10,000 nM)—a functional discrimination factor exceeding 50,000-fold [1]. Competition binding assays confirm that both peptides bind HLA-A*02:01 with similar affinities, demonstrating that the A8G substitution selectively disrupts the TCR interface, not the MHC-peptide interaction [1]. A second CTL clone (1/7) required 100 nM of wild-type peptide for half-maximal lysis vs. 1 nM for the mutant, representing a 100-fold potency differential; in TNF production assays, the mutant was 300-fold more efficient [1].
| Evidence Dimension | T-cell recognition (half-maximal lysis concentration) |
|---|---|
| Target Compound Data | 0.2 nM (CTL clone 110); 1 nM (CTL clone 1/7) |
| Comparator Or Baseline | Wild-type FLDEFMEAV: >10,000 nM (no recognition, CTL 110); 100 nM (CTL 1/7) |
| Quantified Difference | >50,000-fold (CTL 110); 100-fold (CTL 1/7); 300-fold (TNF assay) |
| Conditions | HLA-A*02:01-restricted CTL clones; autologous EBV-B or P815-A2 target cells; ⁵¹Cr-release assay and TNF production assay |
Why This Matters
Only the mutant peptide enables detection of tumor-specific CTL responses in patient samples; wild-type peptide cannot substitute for immunomonitoring or tetramer reagent construction.
- [1] Karanikas V, Colau D, Baurain JF, Chiari R, Thonnard J, Gutierrez-Roelens I, Goffinet C, Van Schaftingen EV, Weynants P, Boon T, Coulie PG. High frequency of cytolytic T lymphocytes directed against a tumor-specific mutated antigen detectable with HLA tetramers in the blood of a lung carcinoma patient with long survival. Cancer Res. 2001 May 1;61(9):3718–24. PMID: 11325844. View Source
